molecular formula C16H24O2 B1605844 Phenethyl octanoate CAS No. 5457-70-5

Phenethyl octanoate

Cat. No. B1605844
CAS RN: 5457-70-5
M. Wt: 248.36 g/mol
InChI Key: ASETYIALRXDVDF-UHFFFAOYSA-N
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Description

Phenethyl octanoate, also known as Octanoic acid, 2-phenylethyl ester, is a compound with the molecular formula C16H24O2 and a molecular weight of 248.3606 . It is also known by other names such as Phenylethyl octanoate, 2-Phenethyl octanoate, 2-Phenylethyl octanoate, and Phenylethyl n-octanoate . It is found in wine and spirits and has a waxy type odor and a fruity type flavor .


Synthesis Analysis

The synthesis of Phenethyl octanoate has been studied in the context of enzymatic reactions . One study attempted to define a suitable enzyme preparation and optimal reaction conditions for 2-Phenethyl octanoate (2-PEO) synthesis . The study found that the reaction conversion was 80% when using Rhizomucor miehei lipase (RML) in a solvent-free system with coconut oil as a natural substrate .


Molecular Structure Analysis

The molecular structure of Phenethyl octanoate can be represented by the InChI string: InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving Phenethyl octanoate are not detailed in the search results, it’s worth noting that the compound has been used in enzymatic synthesis reactions .


Physical And Chemical Properties Analysis

Phenethyl octanoate has a boiling point of 295-296 °C (lit.) and a density of 0.947 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.483 (lit.) .

Scientific Research Applications

1. Catalytic Conversion and Renewable Energy

Francis Billaud and colleagues (2001) explored the catalytic conversion of octanoic acid to hydrocarbons, highlighting its potential in renewable energy sources like vegetable oils. This research suggests a possible application of octanoic acid derivatives, such as phenethyl octanoate, in producing high-value chemical products for the lubricant and detergent sectors (Billaud et al., 2001).

2. Agricultural and Environmental Applications

In a study by Maja Veršić Bratinčević et al. (2023), volatile compounds including 2-phenethyl acetate (a compound structurally related to phenethyl octanoate) were used in environmentally friendly dispensers to attract olive fruit flies. This highlights the potential use of such compounds in sustainable agricultural practices (Veršić Bratinčević et al., 2023).

3. Biodegradable Material Production

Ryan A. Scheel and colleagues (2021) researched the production of medium chain-length poly(3-hydroxyalkanoates) using octanoic acid, showing its utility in creating biodegradable materials. Phenethyl octanoate could play a role in similar biotechnological applications (Scheel et al., 2021).

4. Polymer Science and Material Engineering

A study by A. Allı et al. (2022) demonstrated the use of poly(3-hydroxy octanoate) in synthesizing star-shaped block copolymers. This research indicates the relevance of octanoate derivatives in advanced polymer synthesis and material engineering, which may extend to phenethyl octanoate (Allı et al., 2022).

5. Marine Ecosystem and Environmental Chemistry

C. Mackintosh and team (2006) investigated the sorption of dialkyl phthalate esters, which include octanoate derivatives, in marine ecosystems. This study provides insights into the environmental behavior of similar compounds, potentially including phenethyl octanoate (Mackintosh et al., 2006).

properties

IUPAC Name

2-phenylethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASETYIALRXDVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063909
Record name Phenethyl octanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; mild fruity wine-like odour
Record name Phenethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/929/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl octanoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Phenethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/929/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.973-0.977 (20°)
Record name Phenethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/929/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Phenethyl octanoate

CAS RN

5457-70-5
Record name 2-Phenylethyl octanoate
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Record name Phenethyl octanoate
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Record name 2-Phenylethyl octanoate
Source DTP/NCI
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Record name Octanoic acid, 2-phenylethyl ester
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Record name Phenethyl octanoate
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Record name Phenethyl octanoate
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Record name PHENETHYL OCTANOATE
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Record name 2-Phenylethyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
D Šinkūnienė, S Kazlauskas, V Bendikienė - Chemija, 2014 - search.ebscohost.com
… Phenethyl octanoate (PEO) is a natural flavour compound found in rum, spirits and wine. Six … preparations were screened for 2-phenethyl octanoate synthesis activity, the most active …
Number of citations: 5 search.ebscohost.com
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… Phenethyl 2-methylbutyrate Phenethyl acetate Phenethyl benzoate Phenethyl butyrate Phenethyl formate Phenethyl isobutyrate Phenethyl isovalerate Phenethyl octanoate Phenethyl …
Number of citations: 7 efsa.onlinelibrary.wiley.com
S Kazlauskas, V Kiriliauskaitė, L Kalėdienė… - Applied biochemistry …, 2015 - Springer
… Additionally, the ability of RML PCMCs to catalyze flavor ester 2-phenethyl octanoate synthesis was investigated. Some reaction parameters were optimized, resulting in 80 % …
Number of citations: 9 link.springer.com
C Li, J Sun, T Li, SQ Liu, D Huang - Food Chemistry, 2014 - Elsevier
We report a simple enzymatic approach to synthesise phenethyl esters as natural flavouring materials. Chemical and lipase-catalysed esterification reactions between fatty acids of C4–…
Number of citations: 26 www.sciencedirect.com
L Zea, L Moyano, J Moreno, B Cortes, M Medina - Food chemistry, 2001 - Elsevier
Aroma compounds of fino, oloroso and amontillado Sherry wines, obtained by biological, oxidative and combined ageing, were analyzed. An analysis of variance was carried out for …
Number of citations: 161 www.sciencedirect.com
L Zea, L Moyano, JA Moreno… - Journal of the Science of …, 2007 - Wiley Online Library
BACKGROUND: The contribution of flor yeasts and wood to the ageing of fino sherry type wines was studied by using capillary column gas chromatography to analyse 72 aroma …
Number of citations: 82 onlinelibrary.wiley.com
E Valero, L Moyano, MC Millan, M Medina, JM Ortega - Food Chemistry, 2002 - Elsevier
Saccharomyces cerevisiae, races cerevisiae and capensis were used to carry out fermentations of grape musts with and without initial oxygen, in order to study changes in the …
Number of citations: 163 www.sciencedirect.com
PJ Hardy, EH Ramshaw - Journal of the Science of Food and …, 1970 - Wiley Online Library
… Hexyl octanoate 3-Methylbutyl decanoate 3-Methylbutyl decenoate* 2-Phenethyl hexanoate Di-3-methylbutyl succinate* * Hexyl decanoate Hexyl decenoatef 2-Phenethyl octanoate …
Number of citations: 30 onlinelibrary.wiley.com
JA Moreno, L Zea, L Moyano, M Medina - Food Control, 2005 - Elsevier
Capillary-column gas chromatography was used to determine 63 aroma compounds in 9 very pale sherry wines, fino type, subjected to biological ageing under industrial conditions for 1…
Number of citations: 194 www.sciencedirect.com
JF Zhu, YB Zhou - Journal of Northeast Forestry University, 2012 - cabdirect.org
An experiment was conducted to study the differences in fat soluble constituents in six poplar clones with different anti-rust resistances by ultrasonic extraction technique with petroleum …
Number of citations: 0 www.cabdirect.org

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